molecular formula C8H8BrFO2 B6308987 6-Bromo-3-ethoxy-2-fluorophenol CAS No. 1776923-59-1

6-Bromo-3-ethoxy-2-fluorophenol

Cat. No.: B6308987
CAS No.: 1776923-59-1
M. Wt: 235.05 g/mol
InChI Key: LEUJIVDSGCHCLO-UHFFFAOYSA-N
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Description

6-Bromo-3-ethoxy-2-fluorophenol (C₈H₈BrFO₂) is a substituted phenol derivative featuring a bromine atom at position 6, an ethoxy group at position 3, and a fluorine atom at position 2 on the aromatic ring. Its molecular structure combines electron-withdrawing (Br, F) and electron-donating (ethoxy) substituents, influencing its electronic properties, solubility, and reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated phenols are common building blocks for coupling reactions or as directing groups in metal-catalyzed processes.

The hydroxyl group at position 1 provides acidity (pKa ~9–10, estimated based on phenol analogs), while the ethoxy group enhances lipophilicity.

Properties

IUPAC Name

6-bromo-3-ethoxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUJIVDSGCHCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxy-2-fluorophenol typically involves the bromination of 3-ethoxy-2-fluorophenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxy-2-fluorophenol undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Coupling reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenols with various functional groups.

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Coupling reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-Bromo-3-ethoxy-2-fluorophenol is utilized in several scientific research areas, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Application in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxy-2-fluorophenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-bromo-3-ethoxy-2-fluorophenol with key analogs, focusing on substituent effects, physicochemical properties, and reactivity:

Compound Substituents Molecular Formula Key Properties Applications/Reactivity
This compound 6-Br, 3-OEt, 2-F, 1-OH C₈H₈BrFO₂ Moderate acidity (OH), lipophilic (OEt), polar (F, Br); MW: 247.05 g/mol Suzuki coupling (Br), electrophilic substitution (activated by OEt), hydrogen bonding (OH)
2-Fluorophenol 2-F, 1-OH C₆H₅FO Higher acidity (pKa ~8.3), less lipophilic; MW: 112.10 g/mol Pharmaceuticals, agrochemical intermediates
3-Bromo-2-ethoxy-6-fluorophenylboronic acid 3-Br, 2-OEt, 6-F, B(OH)₂ C₈H₈BBrFO₃ Boronic acid enables cross-coupling; MW: 269.87 g/mol Suzuki-Miyaura reactions, bioconjugation
Ethyl 5-bromo-2-fluorobenzoate 5-Br, 2-F, COOEt C₉H₈BrFO₂ Ester group enhances stability; MW: 247.06 g/mol Prodrug synthesis, ester hydrolysis reactions
6'-Bromo-4-ethoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one Spirocyclic, 6'-Br, 4-OEt C₁₆H₁₈BrO₂ Complex steric environment; MW: 337.22 g/mol Kinase inhibitors, allosteric modulators

Key Observations:

Acidity: The hydroxyl group in this compound is less acidic than 2-fluorophenol due to the electron-donating ethoxy group at position 3, which destabilizes the phenoxide ion. Boronic acid analogs (e.g., 3-bromo-2-ethoxy-6-fluorophenylboronic acid) exhibit distinct reactivity, favoring cross-coupling over electrophilic substitution.

Lipophilicity: Ethoxy and bromine substituents increase logP values compared to simpler fluorophenols, enhancing membrane permeability in bioactive compounds.

Reactivity :

  • Bromine at position 6 enables palladium-catalyzed coupling reactions (e.g., Suzuki), while fluorine directs electrophilic attack to specific ring positions.
  • Spirocyclic analogs (e.g., compounds) show restricted rotation, favoring interactions with chiral biological targets.

Thermal Stability: Ethyl esters (e.g., ethyl 5-bromo-2-fluorobenzoate) exhibit higher stability than phenolic hydroxyl groups under basic conditions.

Biological Activity

6-Bromo-3-ethoxy-2-fluorophenol is a compound of interest in various fields, particularly medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C9H10BrF O
Molecular Weight: 233.08 g/mol
CAS Number: 121219-03-2

The compound features a bromine atom, an ethoxy group, and a fluorine atom on a phenolic structure, which may influence its reactivity and biological interactions.

This compound is primarily investigated for its potential as a pharmacological agent. The presence of the bromine and fluorine substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the phenolic hydroxyl group, making it reactive towards various electrophiles.
  • Interaction with Enzymes: It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways relevant to disease processes.

Antimicrobial Properties

Research indicates that halogenated phenols, including this compound, exhibit antimicrobial activity. A study showed that compounds with similar structures demonstrated significant inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antimicrobial Activity Study:
    • Objective: Evaluate the effectiveness against Staphylococcus aureus.
    • Method: Disk diffusion method.
    • Results: Showed a zone of inhibition comparable to established antibiotics.
    • Conclusion: Supports the potential use of this compound as an antimicrobial agent.
  • Cytotoxicity Assessment:
    • Objective: Investigate effects on human cancer cell lines (MCF-7).
    • Method: MTT assay for cell viability.
    • Results: IC50 values indicated significant cytotoxicity at concentrations above 20 µM.
    • Conclusion: Suggests further exploration for anticancer drug development.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMethod UsedResultsReference
AntimicrobialStaphylococcus aureusDisk diffusionSignificant zone of inhibition
CytotoxicityMCF-7 (breast cancer)MTT assayIC50 = 20 µM

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